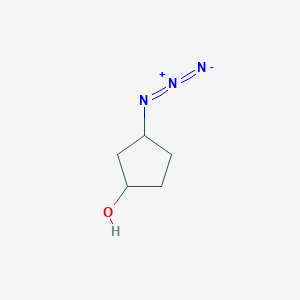![molecular formula C18H35NO4Si B8426654 tert-Butyl(3S,6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-3-hydroxy-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B8426654.png)
tert-Butyl(3S,6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-3-hydroxy-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(3S,6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-3-hydroxy-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound with a unique structure that includes a dihydropyridine ring, a tert-butyl group, and a tert-butyldimethylsilyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3S,6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-3-hydroxy-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate.
Silylation: The tert-butyldimethylsilyloxy group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
tert-Butyl(3S,6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-3-hydroxy-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The dihydropyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The silyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
tert-Butyl(3S,6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-3-hydroxy-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cardiovascular diseases due to its structural similarity to dihydropyridine calcium channel blockers.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-Butyl(3S,6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-3-hydroxy-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. In the context of its potential therapeutic effects, it may act on calcium channels, similar to other dihydropyridine derivatives. The compound’s structure allows it to fit into the binding sites of these channels, modulating their activity and affecting calcium ion flow, which is crucial for various physiological processes.
相似化合物的比较
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.
Felodipine: Similar to nifedipine but with different pharmacokinetic properties.
Uniqueness
tert-Butyl(3S,6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-3-hydroxy-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific structural features, such as the tert-butyldimethylsilyloxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C18H35NO4Si |
|---|---|
分子量 |
357.6 g/mol |
IUPAC 名称 |
tert-butyl (3S,6S)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H35NO4Si/c1-13-10-14(12-22-24(8,9)18(5,6)7)19(11-15(13)20)16(21)23-17(2,3)4/h10,14-15,20H,11-12H2,1-9H3/t14-,15+/m0/s1 |
InChI 键 |
OLBWRIKUNCOAAZ-LSDHHAIUSA-N |
手性 SMILES |
CC1=C[C@H](N(C[C@H]1O)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC1=CC(N(CC1O)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


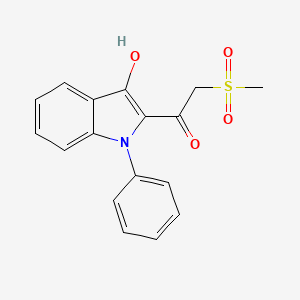
![6-Chloro-3-(1H-pyrrol-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8426583.png)
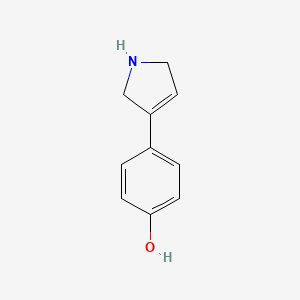
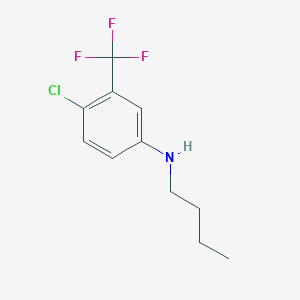


![N-[4-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B8426626.png)



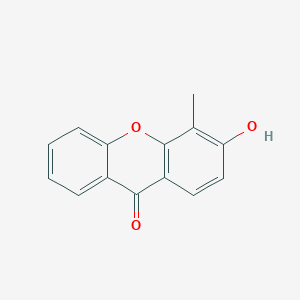
![3-Amino-4-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylbenzamide](/img/structure/B8426678.png)

